molecular formula C18H17N3O2 B6669763 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide

Cat. No.: B6669763
M. Wt: 307.3 g/mol
InChI Key: FOAGXDZIDGBKGN-DOTOQJQBSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide is a complex organic compound that features a pyridine ring, an oxolane ring, and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(16-10-12-4-1-2-6-14(12)20-16)21-15-7-9-23-17(15)13-5-3-8-19-11-13/h1-6,8,10-11,15,17,20H,7,9H2,(H,21,22)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGXDZIDGBKGN-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The oxolane and pyridine rings are then introduced through subsequent reactions involving nucleophilic substitution and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The pyridine and oxolane rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-indole-2-carboxamide is unique due to its combination of an indole moiety with pyridine and oxolane rings, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.

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